methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate
Description
Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate is a sulfamoyl-substituted benzoate ester featuring a benzothiophene moiety. Its structure comprises a 4-methoxybenzoate core with a sulfamoyl (-SO₂NH-) group at the 3-position. The sulfamoyl nitrogen is further substituted with a 2-hydroxyethyl chain bearing a benzo[b]thiophen-3-yl group.
Synthesis of such compounds typically involves multi-step reactions, including sulfonylation, nucleophilic substitutions, and esterification. For example, analogous sulfonamide derivatives in were synthesized via hydrazide intermediates and characterized using IR, NMR, and MS spectroscopy .
Properties
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S2/c1-25-16-8-7-12(19(22)26-2)9-18(16)28(23,24)20-10-15(21)14-11-27-17-6-4-3-5-13(14)17/h3-9,11,15,20-21H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQCKSVEPWNACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. The starting material is usually a benzo[b]thiophene derivative, which undergoes several chemical transformations:
Formation of the Sulfonamide Linkage: : The benzo[b]thiophene derivative is reacted with an appropriate sulfonyl chloride under basic conditions, often using an organic base like triethylamine, to form the sulfonamide intermediate.
Hydroxyethyl Substitution: : The sulfonamide intermediate is then subjected to nucleophilic substitution with an epoxide or a haloalcohol to introduce the 2-hydroxyethyl group.
Coupling with the Benzoyl Component: : The final step involves esterification or amide coupling of the hydroxyethyl-substituted sulfonamide with 3-(4-methoxybenzoyl) chloride to yield the target compound.
Industrial Production Methods
Industrial production methods would likely optimize the aforementioned synthetic routes for scalability and efficiency. This could involve:
Catalysts and Solvents: : Using specific catalysts to enhance reaction rates and yields, and selecting solvents that facilitate purification.
Continuous Flow Processes: : Implementing continuous flow chemistry to streamline the synthesis and minimize waste.
Purification Techniques: : Employing advanced purification techniques like crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions, potentially yielding sulfoxides or sulfones depending on the oxidizing agents used.
Reduction: : Reduction reactions may target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.
Substitution: : The hydroxyethyl group can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: : Nucleophiles like halides, azides, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions but could include sulfoxides, sulfones, amines, and various substituted analogs.
Scientific Research Applications
Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate has significant potential in various scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: : Potential therapeutic applications due to its sulfonamide moiety, which is a common pharmacophore in drug design.
Industry: : Could be used in the development of new materials or as a specialty chemical in industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes or receptors that recognize the sulfonamide group, potentially inhibiting their function.
Pathways Involved: : The compound could interfere with metabolic or signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Key Observations :
- Sulfamoyl vs.
- Aromatic Systems : The benzothiophene in the target compound may enhance lipophilicity compared to triazine-based herbicides, influencing bioavailability or environmental persistence.
- Ester Groups : All compounds feature methyl esters, which moderate solubility and hydrolysis rates.
Q & A
Q. What are the optimal synthetic routes for methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate?
- Methodological Answer : The synthesis involves coupling sulfamoyl and benzo[b]thiophene moieties. A general approach includes:
- Step 1 : Reacting 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine with a sulfamoyl chloride intermediate under basic conditions (e.g., triethylamine in anhydrous THF) to form the sulfamoyl linkage .
- Step 2 : Esterification of the carboxylic acid precursor (3-sulfamoyl-4-methoxybenzoic acid) using methanol and a catalytic acid (e.g., H₂SO₄) to yield the methyl ester .
- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyethyl group. Monitor reaction progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functional groups .
- NMR (¹H/¹³C) : Assign peaks for benzo[b]thiophene protons (δ 7.2–8.1 ppm), methoxy groups (δ ~3.8 ppm), and hydroxyethyl protons (δ ~4.2–5.0 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water or dichloromethane/hexane systems to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate sulfamoyl derivatives from byproducts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for this compound in medicinal chemistry?
- Methodological Answer :
- Bioisosteric Replacement : Modify the benzo[b]thiophene or methoxy groups to assess impact on target binding (e.g., replace with benzofuran or vary substituent positions) .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., cyclooxygenase-2) based on sulfamoyl and aromatic π-π stacking .
- In Vitro Assays : Test inhibitory activity against cancer cell lines (e.g., MTT assay) and correlate with computational predictions .
Q. What experimental designs address environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours; analyze degradation via HPLC to identify pH-sensitive bonds (e.g., ester hydrolysis) .
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor by LC-MS for radical-mediated breakdown products .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using SPR (binding affinity), fluorescence polarization (target engagement), and enzymatic activity assays .
- Dose-Response Curves : Ensure consistency in IC₅₀/EC₅₀ measurements by standardizing cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
Q. What methodologies assess the compound’s environmental impact and ecotoxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
